REACTION_CXSMILES
|
C([C:4]1[C:5]([OH:17])=[CH:6][C:7]2C[CH2:9][CH2:10][CH:11]([CH2:14][CH2:15][CH3:16])[C:12]=2[CH:13]=1)(=O)C.[OH-].S(OC)([O:22][CH3:23])(=O)=O>>[CH3:23][O:22][C:16]1[CH:9]=[CH:10][C:11]([C:12]2[CH:13]=[CH:4][C:5]([OH:17])=[CH:6][CH:7]=2)=[CH:14][CH:15]=1
|
Name
|
4,4'-Dihydroxydiphenyl
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C(=CC=2CCCC(C2C1)CCC)O
|
Name
|
|
Quantity
|
0.34 mol
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring over half an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
FILTRATION
|
Details
|
The sodium salt of the required product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
The sodium salt of the phenol (24 g) was treated with acetyl chloride (150 cm3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
excess acetyl chloride removed
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |